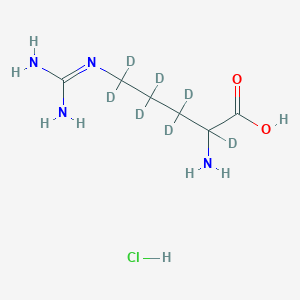
Arginine-d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-d7 (hydrochloride) is a deuterium-labeled form of L-Arginine hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the arginine molecule, making it useful for various analytical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-d7 (hydrochloride) involves the incorporation of deuterium into the arginine molecule. This can be achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Arginine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water or other deuterated compounds as starting materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the deuterium-labeled product .
Chemical Reactions Analysis
Types of Reactions
Arginine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The deuterium atoms can be replaced by other isotopes or atoms in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and other derivatives of arginine. These products are often used in further biochemical and analytical studies .
Scientific Research Applications
Arginine-d7 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Arginine-d7 (hydrochloride) involves its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by nitric oxide synthase. This process involves the oxidation of arginine to citrulline, with nitric oxide being released as a byproduct. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Arginine hydrochloride: The non-deuterated form of Arginine-d7 (hydrochloride), used in similar applications but without the isotopic labeling.
L-Arginine-13C6, d14 hydrochloride: Another isotopically labeled form of arginine, where carbon and hydrogen atoms are replaced with their isotopes.
Uniqueness
Arginine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in mass spectrometry, making it a valuable tool in research .
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
217.70 g/mol |
IUPAC Name |
2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |
InChI Key |
KWTQSFXGGICVPE-HVAXMCRXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
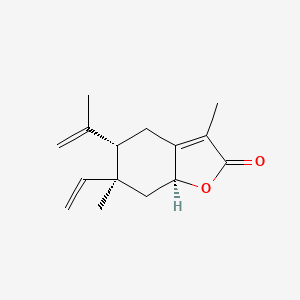
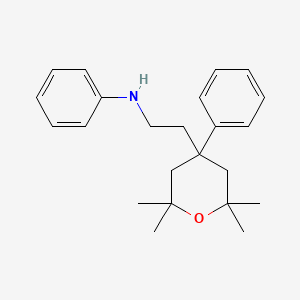
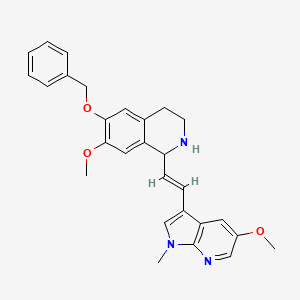
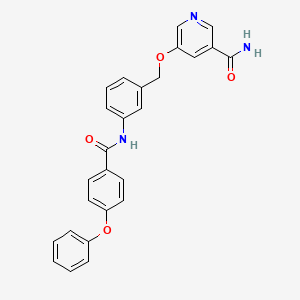
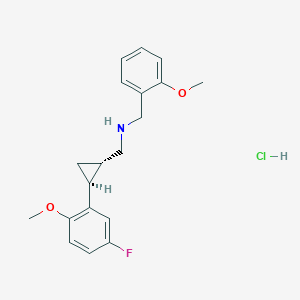
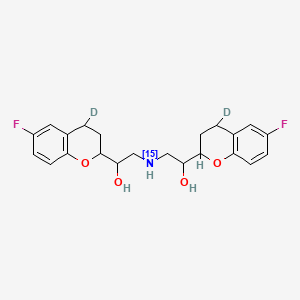
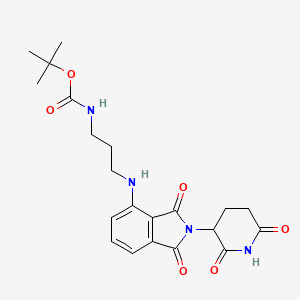
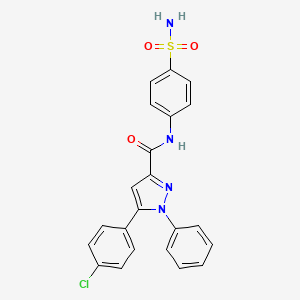
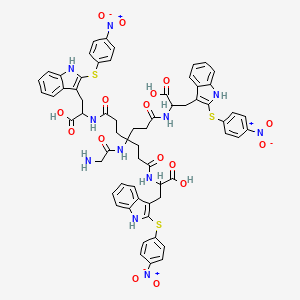
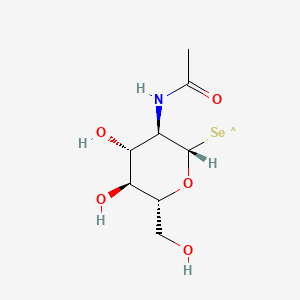
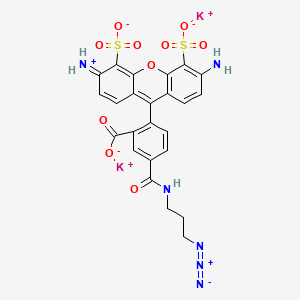
![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)

